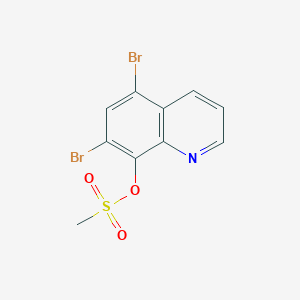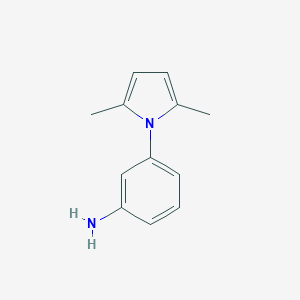
Nicotredole
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le Nicotredole peut être synthétisé par un processus en plusieurs étapes impliquant la réaction de l'acide nicotinique avec la 2-(1H-indol-3-yl)éthylamine. La réaction implique généralement l'utilisation d'agents de couplage tels que la dicyclohexylcarbodiimide (DCC) et des catalyseurs comme la 4-diméthylaminopyridine (DMAP) dans des conditions anhydres .
Méthodes de production industrielle : Dans les milieux industriels, la production de this compound implique une synthèse à grande échelle utilisant des conditions de réaction similaires mais optimisées pour des rendements et une pureté plus élevés. Le processus comprend des étapes de purification rigoureuses telles que la recristallisation et la chromatographie pour garantir que le produit final répond aux normes pharmaceutiques .
Types de réactions :
Oxydation : Le this compound peut subir des réactions d'oxydation, généralement en présence d'agents oxydants forts comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : La réduction du this compound peut être réalisée à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Réactifs et conditions courantes :
Oxydation : Permanganate de potassium, trioxyde de chrome.
Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium.
Substitution : Divers nucléophiles, souvent dans des conditions basiques ou acides.
Principaux produits formés :
Oxydation : Dérivés oxydés du this compound.
Réduction : Formes réduites du this compound, telles que l'amine correspondante.
Substitution : Dérivés substitués du this compound selon le nucléophile utilisé.
4. Applications de la recherche scientifique
Le this compound a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme composé modèle pour l'étude des mécanismes réactionnels.
Biologie : Etudié pour ses effets sur les processus cellulaires et comme agent thérapeutique potentiel.
Industrie : Utilisé dans le développement de produits pharmaceutiques et comme intermédiaire chimique dans la synthèse d'autres composés
5. Mécanisme d'action
Le this compound exerce ses effets principalement par l'inhibition de l'activité de la synthétase des prostaglandines, qui est cruciale dans la réponse inflammatoire. En inhibant cette enzyme, le this compound réduit la production de prostaglandines, atténuant ainsi l'inflammation et la douleur. Le composé interagit également avec diverses cibles moléculaires et voies impliquées dans le processus inflammatoire .
Composés similaires :
Phénylbutazone : Un autre agent anti-inflammatoire aux propriétés similaires mais avec une activité ulcérogène plus élevée.
Indométhacine : Un anti-inflammatoire non stéroïdien avec un mécanisme d'action différent mais des effets thérapeutiques comparables.
Ibuprofène : Un agent anti-inflammatoire et analgésique largement utilisé avec un profil de sécurité plus large.
Unicité du this compound : Le this compound se distingue par ses effets anti-inflammatoires puissants associés à une activité ulcérogène relativement faible, ce qui en fait un candidat prometteur pour un usage thérapeutique avec moins d'effets secondaires gastro-intestinaux par rapport à d'autres composés similaires .
Applications De Recherche Scientifique
Nicotredole has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes and as a potential therapeutic agent.
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in the synthesis of other compounds
Mécanisme D'action
Nicotredole exerts its effects primarily through the inhibition of prostaglandin synthetase activity, which is crucial in the inflammatory response. By inhibiting this enzyme, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain. The compound also interacts with various molecular targets and pathways involved in the inflammatory process .
Comparaison Avec Des Composés Similaires
Phenylbutazone: Another anti-inflammatory agent with similar properties but higher ulcerogenic activity.
Indomethacin: A nonsteroidal anti-inflammatory drug with a different mechanism of action but comparable therapeutic effects.
Ibuprofen: A widely used anti-inflammatory and analgesic agent with a broader safety profile.
Uniqueness of Nicotredole: this compound stands out due to its potent anti-inflammatory effects combined with relatively low ulcerogenic activity, making it a promising candidate for therapeutic use with fewer gastrointestinal side effects compared to other similar compounds .
Propriétés
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c20-16(13-4-3-8-17-10-13)18-9-7-12-11-19-15-6-2-1-5-14(12)15/h1-6,8,10-11,19H,7,9H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAZUJBASMCUAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045698 | |
| Record name | Nicotredole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29876-14-0 | |
| Record name | Tryptamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29876-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nicotredole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029876140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 29876-14-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138472 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nicotredole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NICOTREDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F1T12OCLX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


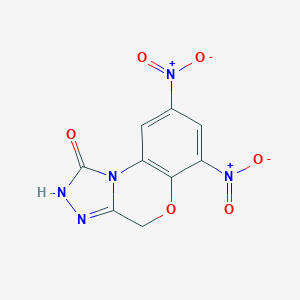


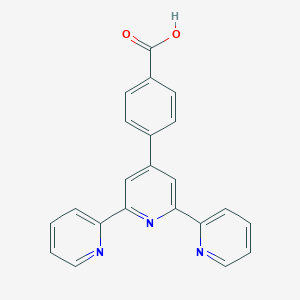
![1,4-Bis[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B184882.png)
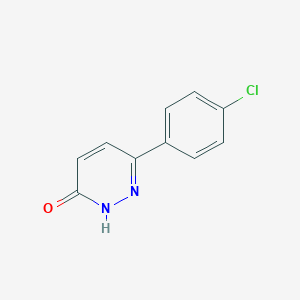



![2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine](/img/structure/B184890.png)
